2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a thioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H16BrN3O2S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-6-5-7-12(2)16(11)20-15(23)10-25-18-22-21-17(24-18)13-8-3-4-9-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
MHGQCDLNUIIQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a bromophenyl group. The final step involves the introduction of the thioacetamide moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of oxadiazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis Methods
The synthesis of oxadiazole derivatives typically involves the reaction of thioamide with various electrophiles. For the specific compound , methods may include:
- Condensation Reactions : Utilizing thioacetic acid derivatives and 2-bromophenyl hydrazine to form the oxadiazole ring.
- Substitution Reactions : Introducing the N-(2,6-dimethylphenyl)acetamide moiety via acylation reactions.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer and antimicrobial properties.
Anticancer Activity
In vitro studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- MTT Assay Results : The compound demonstrated a dose-dependent inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value indicative of moderate potency.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 12.5 | Induction of apoptosis |
Antimicrobial Activity
Research has also indicated potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's activity was assessed using standard disc diffusion methods and minimum inhibitory concentration (MIC) tests.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 50 | Weak |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl rings. The presence of electron-donating groups such as methyl significantly enhances the biological activity:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups at ortho and meta positions exhibited higher anticancer activity compared to those with electron-withdrawing groups like bromine.
Case Studies
Several studies have been conducted to evaluate the efficacy of similar oxadiazole derivatives:
- A study published in MDPI reported that derivatives with methyl substitutions showed enhanced anti-proliferative activities in various cancer models .
- Another research focused on antidepressant activities indicated that oxadiazole derivatives can exhibit significant binding affinity to serotonin receptors, suggesting a broader therapeutic potential beyond anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
